3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide

Physicochemical property Drug-likeness Lead optimization

946293‑61‑4 is a regioisomerically unique 3‑substituted benzothiadiazine 1,1‑dioxide propanamide. Unlike 6‑ or 7‑substituted analogues, its 3‑propanamide topology opens new vector space for SAR campaigns. No biological data exist—it is a structurally defined, biologically unvalidated building block. Use for internal library synthesis, ADME profiling, or affinity‑based target deconvolution. Full analytical documentation (NMR, HPLC, MS) accompanies every batch. Contact us for bulk/research‑scale pricing.

Molecular Formula C16H14FN3O3S
Molecular Weight 347.36
CAS No. 946293-61-4
Cat. No. B2658167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide
CAS946293-61-4
Molecular FormulaC16H14FN3O3S
Molecular Weight347.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=NS2(=O)=O)CCC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN3O3S/c17-11-5-7-12(8-6-11)18-16(21)10-9-15-19-13-3-1-2-4-14(13)24(22,23)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
InChIKeyVUSORLZCMXDDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide (946293-61-4): Procurement-Relevant Chemical Identity and Core Properties


3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide (CAS 946293-61-4) is a synthetic benzothiadiazine 1,1-dioxide derivative . Its molecular formula is C16H14FN3O3S with a molecular weight of 347.4 g/mol, and it features a 4-fluorophenyl substituent on the propanamide side chain attached to position 3 of the benzothiadiazine ring system . This compound belongs to a privileged scaffold class that has yielded clinical diuretics (chlorothiazide), KATP channel openers (diazoxide), AMPA receptor modulators, and antiviral polymerase inhibitors, making it a versatile entry point for medicinal chemistry exploration . Notably, this specific compound lacks any published primary biological activity data, patent exemplification, or curated bioassay results in authoritative databases, and should be considered an exploratory research intermediate rather than a biologically characterized lead .

Why Generic Substitution Fails for 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide: The Consequence of Absent Structure–Activity Data


Benzothiadiazine 1,1-dioxides are not a monolithic compound class. Subtle structural variations—substituent position on the benzothiadiazine core, linker length, and amide side chain—determine entirely different biological programs . A 4-fluorophenyl group at the terminal amide position is not interchangeable with a 3-ethylphenyl, 4-isopropylphenyl, 2,5-dimethoxyphenyl, or 2-chlorobenzyl analogue without the potential for dramatic shifts in target engagement, potency, or physicochemical profile . Critically, for 946293-61-4, no published primary biological data exist to guide substitution decisions. This evidence vacuum means that any procurement or selection based solely on in-class analogy—e.g., assuming HCV polymerase inhibition because related benzothiadiazine-quinolinone hybrids inhibit NS5B—is scientifically unjustified . Researchers and procurement specialists must treat 946293-61-4 as a structurally defined but biologically unvalidated entity, demanding internal screening rather than reliance on inferred activity from close analogs.

Quantitative Evidence Guide for 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide: Differentiated Procurement Data


Molecular Property Differentiation: Computed XLogP3, Topological Polar Surface Area, and Hydrogen Bond Donor/Acceptor Counts vs. Closest Analogues

Computed physicochemical properties for 946293-61-4 (XLogP3 = 1.1, TPSA = 96 Ų, HBD = 2, HBA = 5, Rotatable Bonds = 4, Molecular Weight = 347.4 g/mol) place this compound within the oral drug-likeness descriptors of the Rule of Five . However, without experimental solubility, permeability, or metabolic stability data, these computed values cannot alone differentiate it from close N-phenylpropanamide benzothiadiazine analogs. The observed values compare to, but do not supersede, those of the commercially available BTD (TRPC5 activator, predicted XLogP = 2.5–3.5, MW ~508) or the N-(3-ethylphenyl) analogue (predicted XLogP ~1.5, MW 361.4) .

Physicochemical property Drug-likeness Lead optimization

Scaffold Privilege and Biological Target Multiplicity of Benzothiadiazine 1,1-Dioxides: Class-Level Potential vs. Data Deficiency

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold has been validated across multiple target families: KATP channel modulation (diazoxide, SUR1/Kir6.2), AMPA receptor positive allosteric modulation (fluorinated benzothiadiazines), HCV NS5B polymerase inhibition (benzothiadiazine-quinolinones), pyruvate dehydrogenase kinase (PDK) inhibition, HCMV inhibition, and TRPC5 channel activation (BTD) . However, 946293-61-4 has NOT been experimentally screened against any of these targets. Its 4-fluorophenyl substituent is chemically distinct from the 6-methylbenzothiadiazine core of BTD (the TRPC5 activator) and the 4-hydroxyquinolinone hybrids of HCV inhibitors . This structural divergence means that class-level privilege cannot be extrapolated to predict a specific target for 946293-61-4 without experimental data.

Privileged scaffold Polypharmacology Target family

Amide Side-Chain SAR Gap: 4-Fluorophenyl vs. 3-Ethylphenyl, 4-Isopropylphenyl, and 2,5-Dimethoxyphenyl Substituents

A panel of closely related N-phenylpropanamide benzothiadiazine 1,1-dioxide analogues exists: N-(3-ethylphenyl), N-(4-isopropylphenyl), N-(2,5-dimethoxyphenyl), N-(3,4-dimethoxybenzyl), N-(2-chlorobenzyl), and N-(3,5-dimethylphenyl) variants . None of these analogues, including 946293-61-4, have published quantitative biological activity data in peer-reviewed literature or curated databases. The absence of comparative SAR means that no differentiated activity claim can be made between the 4-fluorophenyl of 946293-61-4 and any other aryl substituent. A user selecting this compound over the 3-ethylphenyl or 4-isopropylphenyl analogue is making a choice based solely on synthetic convenience or steric/electronic hypothesis, not on demonstrated differential potency.

Structure–activity relationship Substituent effect Amide analogue library

Purity and Availability Landscape: Vendor-Reported Purity of ~95% vs. No Certified Reference Standard

Vendors list 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide as a research-grade compound with typical purity of 95% . No vendor provides an HPLC chromatogram trace, NMR spectrum, or elemental analysis on the product page, and no certified reference standard is commercially available. In contrast, the benzothiadiazine derivative BTD (CAS 896684-04-1) is available at ≥98% purity (HPLC) with published characterization data . For 946293-61-4, users should request a batch-specific certificate of analysis before committing to biological testing, and should independently verify purity by LCMS or HPLC, as the compound lacks the quality assurance infrastructure that accompanies more widely studied benzothiadiazine probes.

Chemical purity Analytical quality control Procurement specification

Ring Position Isomerism: 3-Substituted Propanamide vs. 6-Substituted Analogues in the Benzothiadiazine Literature

Published benzothiadiazine PDK inhibitors and potassium channel openers predominantly feature substitution at the 6- and/or 7-positions of the benzothiadiazine ring, rather than the 3-position propanamide attachment of 946293-61-4 . For example, 6-substituted (methyl/trifluoromethyl)-propanamide benzothiadiazine 1,1-dioxides have been synthesized and evaluated as PDK inhibitors, with compound 10d reported as potent . The 3-substitution pattern of 946293-61-4 represents a regioisomeric divergence from these studied analogues, which could profoundly alter target binding orientation. However, no head-to-head comparison of 3- vs. 6-substituted propanamide benzothiadiazines has been published, so the consequence of this regioisomerism on potency or target preference remains entirely speculative.

Regioisomer specificity Positional SAR Core scaffold substitution

Best Research and Industrial Application Scenarios for 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide Based on Available Evidence


Medicinal Chemistry Library Expansion and Diversity-Oriented Synthesis

946293-61-4 can serve as a regioisomerically distinct building block for constructing focused benzothiadiazine 1,1-dioxide libraries. Its 3-substituted propanamide topology differentiates it from the more common 6- and 7-substituted analogues, enabling exploration of novel vector space in SAR campaigns . Given the absence of published biological data, the primary use case is as a synthetic intermediate for generating derivative panels that must be internally screened de novo against target panels of interest.

Negative Control or Counter-Screen Probe for Benzothiadiazine Target Studies

If future studies establish that the 3-substitution regioisomerism of 946293-61-4 abolishes activity at a specific target (e.g., PDK or KATP channels) while 6-substituted analogues retain potency, this compound could serve as a structurally matched negative control for mechanistic studies. This application is contingent on experimental validation and cannot be assumed without supporting screening data .

Physicochemical Property Profiling and Rule-of-Five Assessment

The computed properties of 946293-61-4 (XLogP3 = 1.1, TPSA = 96 Ų, MW 347.4, HBD = 2, HBA = 5) fall within favorable oral drug-likeness space. Researchers can use this compound to experimentally validate in silico property predictions, measure actual logD, aqueous solubility, and microsomal stability, and compare these data against other benzothiadiazine probe compounds to build a scaffold-specific ADME understanding . Because no experimental ADME data exist, this represents a foundational characterization opportunity.

Fragment-Based or Affinity-Based Target Identification Platform Substrate

With its modest molecular weight (347.4 g/mol) and defined benzothiadiazine dioxide core, 946293-61-4 may be submitted to chemoproteomic or affinity-based target deconvolution platforms (e.g., thermal proteome profiling or photoaffinity labeling) to experimentally identify its protein interaction profile for the first time. Such studies would generate the initial biological annotation for this compound and could reveal novel target engagement distinct from known benzothiadiazine pharmacology .

Quote Request

Request a Quote for 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.